Cas no 1118787-13-5 (5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid)

5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
- 1118787-13-5
- EN300-42360
- G19923
- Z425822366
- AB00998601-01
- 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylicacid
- AKOS009548591
- 5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid
-
- インチ: 1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13)
- InChIKey: DXJBYRXLJZHDBI-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(S(N2CCCC2)(=O)=O)C=C1C(O)=O
計算された属性
- せいみつぶんしりょう: 259.051
- どういたいしつりょう: 259.051
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 96.2A^2
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM475573-1g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95%+ | 1g |
$266 | 2023-03-07 | |
Enamine | EN300-42360-0.25g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95.0% | 0.25g |
$111.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062837-5g |
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95% | 5g |
¥6236.0 | 2023-04-05 | |
Enamine | EN300-42360-0.05g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95.0% | 0.05g |
$52.0 | 2025-02-20 | |
Enamine | EN300-42360-0.1g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95.0% | 0.1g |
$78.0 | 2025-02-20 | |
Aaron | AR019VE0-50mg |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95% | 50mg |
$97.00 | 2025-03-29 | |
A2B Chem LLC | AV39100-5g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 96% | 5g |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AV39100-100mg |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 96% | 100mg |
$118.00 | 2024-04-20 | |
Aaron | AR019VE0-1g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95% | 1g |
$335.00 | 2025-02-08 | |
1PlusChem | 1P019V5O-5g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 96% | 5g |
$866.00 | 2023-12-26 |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acidに関する追加情報
Introduction to 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid (CAS No. 1118787-13-5)
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid, identified by the CAS number 1118787-13-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives featuring a furan core substituted with a sulfonyl group and a methyl moiety, which collectively contribute to its unique chemical and biological properties. The structural motif of 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The compound’s structure incorporates a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This feature endows the molecule with inherent stability while also providing a platform for diverse functionalization. The presence of a methyl group at the 5-position further modulates the electronic properties of the furan ring, influencing its reactivity and interactions with biological targets. The key substituent, however, is the (pyrrolidine-1-sulfonyl) group, which introduces both nitrogen and sulfur atoms into the molecular framework. This dual heteroatom system is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in drug-like molecules.
In recent years, there has been growing interest in leveraging sulfonyl-containing compounds for their pharmacological potential. The sulfonyl group, characterized by its highly polarized S=O bonds, is known to contribute to strong hydrogen bonding capabilities, making it an excellent moiety for designing molecules that interact with biological macromolecules such as proteins and enzymes. Specifically, the pyrrolidine-sulfonyl moiety in 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid has been explored in several high-throughput screening campaigns as a scaffold for identifying novel inhibitors.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. Researchers have utilized derivatives of 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid to develop inhibitors targeting various therapeutic areas, including enzyme inhibition and receptor modulation. For instance, studies have demonstrated that modifications to this scaffold can yield compounds with potent activity against enzymes involved in metabolic pathways relevant to inflammation and cancer. The flexibility provided by the furan ring allows for further derivatization, enabling chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability.
The synthetic pathways leading to 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid are also of considerable interest. The synthesis typically involves multi-step organic transformations, starting from commercially available furan derivatives and proceeding through sulfonylation and functional group interconversions. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation. These improvements align with broader trends in green chemistry, where synthetic methodologies are increasingly scrutinized for their environmental impact.
From a computational chemistry perspective, 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid has been subjected to extensive molecular modeling studies to understand its interactions with potential biological targets. Quantum mechanical calculations have provided insights into its electronic structure and hydrogen bonding patterns, which are critical for rational drug design. These computational approaches not only accelerate the discovery process but also help predict pharmacokinetic properties such as bioavailability and binding affinity. Such data-driven strategies are becoming indispensable in modern pharmaceutical research.
The biological activity of 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid has been investigated across multiple disease models. Preclinical studies have highlighted its potential as an anti-inflammatory agent by modulating key signaling pathways associated with immune responses. Additionally, derivatives of this compound have shown promise in preclinical trials targeting certain types of cancer by inhibiting aberrant enzyme activity linked to tumor growth. While these findings are preliminary, they underscore the importance of exploring structurally diverse molecules like 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid for discovering next-generation therapeutics.
The role of CAS No. 1118787-13-5 in academic and industrial research cannot be overstated. As a well-characterized intermediate, it serves as a foundation for numerous synthetic projects aimed at developing novel bioactive molecules. Its accessibility through specialized chemical suppliers ensures that researchers worldwide can incorporate this compound into their studies without significant hurdles. This availability fosters innovation by enabling rapid exploration of new chemical space.
Looking ahead, the future directions for research involving 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid are likely to expand into areas such as structure-based drug design and artificial intelligence-assisted molecular optimization. Machine learning algorithms are increasingly being employed to predict biological activity based on structural features, which could streamline the discovery pipeline for derivatives of this compound. Furthermore, advances in biocatalysis may offer greener alternatives for synthesizing complex sulfonylated furans.
In conclusion, 5-methyl - 4 - ( py r o l i d i n e - 1 - su l f o n y l ) f u r an - 2 - car box y l i c ac i d ( C A S N o . 1118787 - 13 - 5 ) stands out as a versatile and promising molecule with significant implications for pharmaceutical development . Its unique structural features , coupled with its utility as a synthetic intermediate , make it an attractive candidate for further exploration . As research continues to uncover new applications , this compound is poised to play an important role in advancing therapeutic strategies across multiple disease indications .
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